Bienvenue dans la boutique en ligne BenchChem!

HB007

SUMO1 selective degradation SUMO2/3 TAK-981

Investigators needing to dissect SUMO1-specific biology face a lack of isoform-selective probes; general SUMOylation inhibitors (TAK-981, ML-792) block SUMO1 and SUMO2/3 equally. HB007 solves this as a first-in-class SUMO1 degrader via molecular gluing of CAPRIN1 to FBXO42, hijacking CUL1 E3 ligase for catalytic ubiquitination. - Selectively degrades SUMO1 conjugates; SUMO2/3 unchanged (vs pan-SUMO inhibitors). - Efficacy in colon, lung, breast, brain PDX models (25-50 mg/kg i.p.); survival benefit shown. - Synergizes with FOLFOX via G6PD inhibition/ROS induction; clean CYP profile.

Molecular Formula C15H9ClN4OS
Molecular Weight 328.8 g/mol
Cat. No. B8210265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHB007
Molecular FormulaC15H9ClN4OS
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N
InChIInChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21)
InChIKeyURCZUKFRZQNQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HB007 Baseline Overview


HB007 is a synthetic small-molecule degrader of small ubiquitin-related modifier 1 (SUMO1) [1]. Unlike inhibitors that block SUMOylation, HB007 acts as a molecular glue, binding CAPRIN1 to induce FBXO42-mediated recruitment of SUMO1 to the CUL1 ubiquitin ligase complex, resulting in selective ubiquitination and proteasomal degradation of SUMO1 [1][2]. The compound (C15H9ClN4OS; MW 328.78) was discovered via cell-based phenotypic screening of an NCI diversity-set library and subsequent SAR optimization of the hit CPD1 [1][3]. HB007 has demonstrated activity across brain, breast, colon, and lung cancer models in vitro and in patient-derived xenografts [1].

Target Specificity

SUMO1-isoform-selective degrader, spares SUMO2/3

Mechanism of Action

Molecular glue recruiting CAPRIN1–FBXO42–CUL1 E3 ligase

Model Compatibility

Supports cancer cell-line and PDX tumor model studies

HB007 vs. Generic SUMO1 Inhibitors


Substituting HB007 with a general SUMOylation inhibitor such as TAK-981 (subasumstat) or ML-792 is inappropriate because HB007 is a SUMO1-isoform-specific degrader, whereas SAE inhibitors globally block SUMO1 and SUMO2/3 conjugation [1]. HB007 leverages a unique mechanism—molecular gluing of CAPRIN1 to FBXO42 to hijack the CUL1-RING E3 ligase—resulting in catalytic, substoichiometric degradation of SUMO1 conjugated proteins [1][2]. This distinguishes it from occupancy-based inhibitors and from other PROTACs or molecular glues that target different neo-substrates. An investigator who simply orders 'a SUMO1 inhibitor' risks obtaining a compound with divergent isoform selectivity, mechanism, and biological consequence.

HB007 (SUMO1 Degrader)
Generic SUMO1/SAE Inhibitor
Isoform-selective SUMO1 degradation; SUMO2/3 unaffected
Pan-SUMO inhibition reduces SUMO1 and SUMO2/3; isoform selectivity mismatch
CAPRIN1-dependent molecular glue hijacks CUL1 E3 ligase
SAE enzymatic inhibition; distinct mechanism may shift biological readouts
Substoichiometric catalytic degradation of SUMO1 conjugates
Occupancy-driven inhibition; biological consequence may diverge

HB007 Comparative Evidence


SUMO1 Isoform Selectivity vs. TAK-981 in CRC

HB007 selectively reduces SUMO1-conjugated proteins in CRC cells without affecting SUMO2/3, whereas TAK-981 (a SUMO-activating enzyme inhibitor) decreases both SUMO1 and SUMO2/3 conjugates in both CRC and normal cells [1]. This demonstrates that HB007 achieves isoform-level discrimination not provided by SAE inhibitors.

SUMO1 vs SUMO2/3 Selectivity
Head-to-head
HB007 selectively reduces SUMO1-conjugates, spares SUMO2/3; TAK-981 reduces both isoforms
Supports SUMO1-specific pathway research without SUMO2/3 crosstalk
CRC cell Western blot; Jung et al. 2025
SUMO1 selective degradation SUMO2/3 TAK-981 CRC

Enhanced Potency vs. Parent Hit CPD1

HB007 was developed through SAR optimization of the hit CPD1. Side-by-side 5-day viability assays across 25 cancer cell lines revealed that HB007 achieved uniformly lower IC50 values than CPD1, representing a measurable improvement in antiproliferative potency from hit to lead [1].

Antiproliferative Potency
Head-to-head
Lower IC50 than parent CPD1 across 25 cancer cell lines
Supports lead-optimized cell-model potency
5-day viability; cell-line-dependent values
IC50 CPD1 SAR lead optimization cancer panel

Broad-Spectrum PDX Tumor Suppression

HB007 (25–50 mg/kg i.p., 15 days) significantly suppressed tumor growth in PDX models of colon, lung (NSCLC), breast, and brain glioblastoma [1]. In colon PDX, HB007 extended median survival versus vehicle control [1]. Notably, HB007 showed efficacy in a metastatic colon PDX model (NCI #519858) and a lung NSCLC PDX (P < 0.0001) [1].

PDX Model Response
Head-to-head
Tumor growth suppression in colon, lung, breast, brain PDX; survival benefit in metastatic colon PDX
Supports in vivo model-response evaluation
25–50 mg/kg i.p.; 15-day; NOD/SCID mice
PDX in vivo efficacy NSCLC breast colon brain cancer

SUMO1-Specific Degradation in Glioblastoma

In LN-229 glioblastoma cells, HB007 (IC50 = 1.470 µM) induced dose-dependent reduction of SUMO1-ylated proteins and the downstream cell-cycle regulator CDK4, with no nonspecific degradation of SUMO2/3 [1]. This cell-based specificity profile distinguishes HB007 from SAE inhibitors that deplete both SUMO isoforms.

GBM SUMO1 Degradation
Reported
IC50 = 1.470 µM in LN-229; SUMO1 and CDK4 reduction; SUMO2/3 unchanged
Supports glioblastoma SUMO1 pathway studies without SUMO2/3 effects
Dose-response; LN-229 and neurospheroid cells
SUMO1 specificity SUMO2/3 glioblastoma LN-229 CDK4

Minimal CYP Inhibition Profile

HB007 at 10 µM showed minimal inhibition of major CYP isoforms in human liver microsomes, distinguishing it from many oncology lead compounds that carry CYP liability flags [1]. The selectivity profile against 67 diverse human protein targets further established a clean ancillary pharmacology fingerprint [1].

CYP Inhibition Profile
Reported
Minimal inhibition of major CYPs at 10 µM; clean 67-target selectivity panel
Supports combination study compatibility; lower DDI concern
Human liver microsomes; source data available
CYP inhibition drug-drug interaction human liver microsomes ADME

HB007 Application Scenarios


SUMO1 Functional Genomics & Target Validation

Researchers requiring a chemical probe to dissect SUMO1-specific biology without confounding SUMO2/3 effects should procure HB007. As shown in section 3, HB007 selectively degrades SUMO1 conjugates while leaving SUMO2/3 intact, unlike pan-SUMO inhibitors TAK-981 and ML-792 [1]. This isoform discrimination is critical for target validation studies where genetic knockout of SUMO1 is not feasible or must be complemented pharmacologically.

PDX Efficacy Across Multiple Cancers

HB007 is a fit-for-purpose compound for academic or CRO teams evaluating SUMO1 degradation efficacy in patient-derived xenograft models. The compound has published, statistically significant tumor growth inhibition in colon, lung (NSCLC), breast, and brain PDX models at 25–50 mg/kg i.p. [1]. Survival benefit has been documented in metastatic colon PDX [1]. This minimizes the need for extensive in-house PK/PD modeling prior to efficacy readouts.

FOLFOX Combination Therapy Studies

HB007 synergizes with oxaliplatin-based FOLFOX chemotherapy by inhibiting G6PD activity and elevating ROS to induce intrinsic apoptosis in colorectal cancer [1]. As demonstrated in section 3, HB007's clean CYP profile supports combination studies without excessive drug-drug interaction risk. This positions HB007 as a preferred SUMO1 degrader for translational oncology researchers investigating chemo-sensitization strategies.

CAPRIN1-FBXO42-CUL1 Hijacking Mechanism

Investigators studying molecular glue mechanisms or induced-proximity pharmacology can use HB007 as a model compound. HB007 binds CAPRIN1 and induces its interaction with FBXO42, which then recruits SUMO1 to the CUL1 E3 ligase complex for ubiquitination [1]. This well-defined ternary complex mechanism provides a unique tool for studying non-PROTAC targeted protein degradation and for screening campaigns seeking analogous glue degraders.

Application
Selection Property
Validation Focus
SUMO1 functional genomics and target validation
SUMO1-isoform selectivity without SUMO2/3 interference
Confirm selective SUMO1 degradation vs. SUMO2/3 in target cells
In vivo tumor model-response studies
Multi-indication PDX tumor growth inhibition profile
Dose-response and survival endpoints in PDX models
Chemo-sensitization combination research
Synergy with oxaliplatin via G6PD/ROS; clean CYP profile
Combination index and ROS/apoptosis readouts
Molecular glue mechanism-of-action studies
CAPRIN1-dependent ternary complex formation
CAPRIN1–FBXO42 interaction and SUMO1 ubiquitination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for HB007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.